N'-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzylidene group, an ethoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 4-bromobenzaldehyde with 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Fluorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Methylbenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-Bromobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to improved efficacy in certain applications.
Properties
CAS No. |
303107-81-5 |
---|---|
Molecular Formula |
C19H17BrN4O2 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17BrN4O2/c1-2-26-18-6-4-3-5-15(18)16-11-17(23-22-16)19(25)24-21-12-13-7-9-14(20)10-8-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
HJBSKQHIXXBTIM-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.